1-Cyclooctyl-5-iodo-1H-tetrazole

Catalog No.
S13095932
CAS No.
919098-03-6
M.F
C9H15IN4
M. Wt
306.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclooctyl-5-iodo-1H-tetrazole

CAS Number

919098-03-6

Product Name

1-Cyclooctyl-5-iodo-1H-tetrazole

IUPAC Name

1-cyclooctyl-5-iodotetrazole

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

InChI

InChI=1S/C9H15IN4/c10-9-11-12-13-14(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

YJDMBHOUGSNKIY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2C(=NN=N2)I

1-Cyclooctyl-5-iodo-1H-tetrazole is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a cyclooctyl group and an iodine substituent at the 5-position of the tetrazole ring. Tetrazoles are known for their diverse chemical properties and biological activities, making them significant in medicinal chemistry and materials science.

The reactivity of 1-Cyclooctyl-5-iodo-1H-tetrazole is influenced by the presence of the iodine atom, which can participate in nucleophilic substitution reactions. Tetrazoles can also undergo various transformations, including:

  • Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles, producing different tetrazole derivatives.
  • Cycloaddition reactions: The compound can react with alkenes or alkynes to form larger cyclic structures.
  • Deprotonation: The acidic hydrogen on the tetrazole ring can be deprotonated to form anionic species, which may further react with electrophiles.

Tetrazoles, including 1-Cyclooctyl-5-iodo-1H-tetrazole, exhibit a range of biological activities. They have been studied for their potential as:

  • Antifungal agents: Some tetrazoles disrupt fungal enzyme functions without affecting human enzymes, indicating their selective toxicity.
  • Antihypertensive drugs: Tetrazoles serve as bioisosteres for carboxylic acids in angiotensin II receptor blockers, such as losartan.
  • Antimicrobial agents: Several tetrazole derivatives show promise against various bacterial strains.

The synthesis of 1-Cyclooctyl-5-iodo-1H-tetrazole can be achieved through various methods:

  • Nitrile-Azide Cycloaddition: A common approach involves reacting an appropriate nitrile with sodium azide in the presence of iodine or a Lewis acid catalyst to yield 5-substituted tetrazoles.
  • Direct Halogenation: The introduction of iodine can be performed through halogenation reactions on pre-synthesized tetrazoles.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in the synthesis of tetrazoles from nitriles and azides.

1-Cyclooctyl-5-iodo-1H-tetrazole has several applications:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting hypertension and fungal infections.
  • Materials Science: Its unique structure may contribute to the development of new materials with specific electronic or energetic properties.
  • Chemical Synthesis: It can serve as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 1-Cyclooctyl-5-iodo-1H-tetrazole with biological targets indicate its potential in drug design. Interaction studies often involve:

  • Binding assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Structure-activity relationship (SAR) analysis: Investigating how modifications to the compound's structure affect its biological activity.

Several compounds share structural similarities with 1-Cyclooctyl-5-iodo-1H-tetrazole, including:

Compound NameStructural FeaturesUnique Properties
1-Hydroxycyclooctyl tetrazoleHydroxy group at position 1Enhanced solubility and potential bioactivity
5-(Benzylthio)-1H-tetrazoleBenzylthio substituent at position 5Antimicrobial properties
1-Methyl-5-(trifluoromethyl)-1H-tetrazoleTrifluoromethyl group at position 5Increased lipophilicity and metabolic stability

These compounds highlight the versatility of tetrazoles in medicinal chemistry while showcasing the unique features of 1-Cyclooctyl-5-iodo-1H-tetrazole, particularly its cyclooctyl group and iodine substitution, which may influence its pharmacological profile and reactivity.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

306.03414 g/mol

Monoisotopic Mass

306.03414 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types